3-cyclopentyl-N-4H-1,2,4-triazol-3-ylpropanamide
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Overview
Description
3-cyclopentyl-N-4H-1,2,4-triazol-3-ylpropanamide is a chemical compound with a molecular weight of 208.26 g/mol . This compound features a cyclopentyl group attached to a triazole ring, which is further connected to a propanamide moiety. The unique structure of this compound makes it a valuable asset in various scientific and industrial applications.
Mechanism of Action
Target of Action
Compounds in the 1,2,4-triazole class are known to have anticancer activity. The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Mode of Action
The mode of action of 1,2,4-triazoles involves hydrogen-bonding and dipole interactions with biological receptors .
Biochemical Pathways
1,2,4-triazoles are known to have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Result of Action
1,2,4-triazoles are known to have various biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-4H-1,2,4-triazol-3-ylpropanamide typically involves the reaction of cyclopentylamine with 1,2,4-triazole-3-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and controlling temperature, pH, and reaction time ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-4H-1,2,4-triazol-3-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
3-cyclopentyl-N-4H-1,2,4-triazol-3-ylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent.
Anastrozole: A triazole-based aromatase inhibitor.
Flupoxam: A triazole herbicide.
Uniqueness
3-cyclopentyl-N-4H-1,2,4-triazol-3-ylpropanamide stands out due to its unique cyclopentyl group, which imparts distinct chemical properties and reactivity compared to other triazole compounds. This uniqueness makes it a valuable candidate for various applications in research and industry .
Properties
IUPAC Name |
3-cyclopentyl-N-(1H-1,2,4-triazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c15-9(13-10-11-7-12-14-10)6-5-8-3-1-2-4-8/h7-8H,1-6H2,(H2,11,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIHMUXUQGGBGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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